molecular formula C5H5NO4 B12876731 Methyl 2-oxooxazole-3(2H)-carboxylate

Methyl 2-oxooxazole-3(2H)-carboxylate

Cat. No.: B12876731
M. Wt: 143.10 g/mol
InChI Key: NKXBNZCOJIRYCD-UHFFFAOYSA-N
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Description

Methyl 2-oxooxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxooxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes in the presence of a base and an oxidant. For example, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or dimethyl sulfoxide (DMSO) solvent using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant under argon atmosphere with blue LED radiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxooxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and various catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield 2-substituted benzoxazole derivatives, while reduction reactions can produce reduced oxazole compounds .

Scientific Research Applications

Methyl 2-oxooxazole-3(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxooxazole-3(2H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in bacterial resistance, making it a potential candidate for antibiotic development .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: Isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

    Benzoxazole: Benzoxazole is a bicyclic compound containing a benzene ring fused to an oxazole ring.

    Oxadiazole: Oxadiazole is another heterocyclic compound with two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness

Methyl 2-oxooxazole-3(2H)-carboxylate is unique due to its specific structure and reactivity

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

methyl 2-oxo-1,3-oxazole-3-carboxylate

InChI

InChI=1S/C5H5NO4/c1-9-4(7)6-2-3-10-5(6)8/h2-3H,1H3

InChI Key

NKXBNZCOJIRYCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=COC1=O

Origin of Product

United States

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